IP3 Receptor Binding Affinity: Ins(3,4,5)P3 vs. Ins(1,4,5)P3 – 120- to 440-Fold Lower Affinity Across All Three Receptor Subtypes
In direct competition binding assays against recombinant rat IP3 receptor subtypes (Type 1, 2, and 3) expressed in COS-7 cells, Ins(1,4,5)P3 binds with sub-25 nM affinity (Ki < 25 nM for all three subtypes), whereas Ins(3,4,5)P3 exhibits markedly reduced affinity with Ki values ranging from 3 to 11 µM [1]. This corresponds to a 120-fold to >440-fold difference in receptor binding potency, depending on the subtype. The loss of high-affinity binding arises because the 3,4,5-phosphate arrangement fails to satisfy the stereochemical requirements of the IP3 receptor ligand-binding core, which is optimized for the 1,4,5-trisphosphate configuration [2].
| Evidence Dimension | Equilibrium binding affinity (Ki) at rat recombinant IP3 receptor subtypes |
|---|---|
| Target Compound Data | Ki = 3–11 µM (Type 1, 2, and 3 subtypes) |
| Comparator Or Baseline | D-myo-Inositol 1,4,5-triphosphate (Ins(1,4,5)P3): Ki < 25 nM for all three subtypes |
| Quantified Difference | 120- to >440-fold lower affinity for Ins(3,4,5)P3 |
| Conditions | Competition binding assay using [³H]Ins(1,4,5)P3; rat IP3 receptor subtypes 1, 2, 3 expressed in COS-7 cells |
Why This Matters
Procurement of Ins(3,4,5)P3 as an IP3 receptor antagonist or low-affinity control requires knowledge of its exact Ki range (3–11 µM) across subtypes; substituting Ins(1,4,5)P3 (Ki < 25 nM) would produce a 100–400× overestimation of binding potency and confound pharmacological interpretation.
- [1] Bertin Bioreagent. D-myo-Inositol-3,4,5-triphosphate (sodium salt) Technical Datasheet. Binding affinity data cited from primary literature (ref. 14758). View Source
- [2] Bosanac I, Alattia JR, Mal TK, Chan J, Talarico S, Tong FK, Tong KI, Yoshikawa F, Furuichi T, Iwai M, Michikawa T, Mikoshiba K, Ikura M. Structure of the inositol 1,4,5-trisphosphate receptor binding core in complex with its ligand. Nature. 2002;420(6916):696-700. View Source
